Gestaclone

Description

Evolution of Synthetic Progestin Chemistry

The development of synthetic progestins is deeply intertwined with the broader history of steroid chemistry, marked by significant milestones and shifts in scientific approach.

Historical Trajectories in Steroid Synthesis Research

The study of steroid hormones traces its origins to the early 20th century, when researchers began isolating and characterizing these crucial molecules. Landmark discoveries, such as the identification of cortisol and aldosterone, laid the groundwork for understanding their biosynthetic pathways and regulatory mechanisms mims.com. The 1930s are often referred to as the "Decade of the Sex Hormones," a period during which the molecular structures of key hormones like testosterone, estrone, estradiol, and progesterone were determined, paving the way for their introduction into medical practice guidetopharmacology.org.

A pivotal advancement in steroid synthesis was the "Marker Degradation" process, developed by Russell Marker in the 1940s. This method enabled the practical and economical synthesis of progesterone from diosgenin, a steroid found in Mexican yams guidetopharmacology.orgwikipedia.orgwikipedia.orguni.luuni.lu. Before this breakthrough, natural progesterone was difficult and expensive to obtain, limiting its therapeutic applications wikipedia.org. Marker's work dramatically reduced the cost of progesterone synthesis, making it a preferred precursor for the industrial production of other steroids, including cortisone guidetopharmacology.orguni.lu. This semi-synthetic approach, utilizing natural precursors for chemical modification, became fundamental to early steroid pharmaceutical manufacturing nih.govfishersci.be.

Paradigmatic Shifts in Medicinal Chemistry Approaches to Hormones

The initial approach to developing hormone-based therapeutic agents involved isolating and purifying peptides from animal tissues, determining their primary structures, and then performing chemical synthesis or extensive purification to create pharmaceutical substances citeab.com. However, natural progesterone, when administered orally, exhibited poor absorption and low efficacy, necessitating the development of synthetic counterparts alfa-chemistry.comguidetopharmacology.org. This challenge spurred a significant shift towards designing synthetic progestins with improved oral bioavailability, potency, and duration of action alfa-chemistry.comguidetopharmacology.org.

The evolution of medicinal chemistry approaches to hormones has progressed from simple extraction to complex chemical synthesis and, more recently, to sophisticated drug design strategies. Modern approaches consider hormones as ligands for specific cellular receptors, employing advanced techniques such as computer modeling, efficient synthesis methods, and high-throughput screening to identify and optimize new compounds citeab.comnih.govnih.gov. This systematic design allows for the targeted modulation of molecular properties, including conformation, lipophilicity, and hydrogen bonding, which are critical for drug development nih.govuni.lufishersci.pt. The aim is to develop more precise medicines that harness beneficial hormonal effects while minimizing undesirable interactions with other hormone receptors nih.gov.

Positioning of Gestaclone within Progestin Research Landscape

Within this evolving landscape of progestin research, this compound represents a specific synthetic endeavor.

Classification within Steroidal Progestins

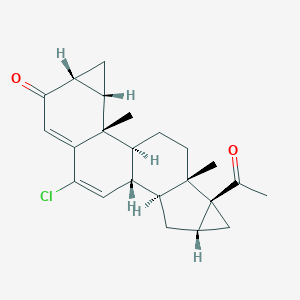

This compound (INN, USAN), also known by its developmental code name SH-1040, is classified as a steroidal progestin . Its chemical structure is derived from progesterone, and it is recognized as a progesterone receptor agonist . This compound possesses a unique chemical structure, distinguishing it within the broader category of synthetic progestogens . Progestins are synthetic compounds engineered to mimic the effects of natural progesterone, and they are broadly categorized based on their structural origins, such as progesterone derivatives or 19-nortestosterone derivatives. This compound's distinct structural features contribute to its specific pharmacological profile as a progesterone receptor agonist.

Contextualization within Drug Synthesis Literature

This compound was first described in 1967 . Its development was focused on its activity as a progesterone receptor agonist. Despite its synthesis and characterization, this compound was ultimately never marketed as a pharmaceutical product . Its presence in scientific literature, including patents, indicates its exploration within the drug synthesis pipeline, where new chemical entities are investigated for their therapeutic potential. The fact that it was not commercialized suggests that, despite its unique structure and agonist activity, it did not proceed through the full development and approval process for various reasons not detailed in the available literature. Its inclusion in lists of progestins and chemical inventories underscores its existence as a synthesized compound of scientific interest in the history of steroid chemistry and drug development.

Propriétés

Numéro CAS |

19291-69-1 |

|---|---|

Formule moléculaire |

C23H27ClO2 |

Poids moléculaire |

370.9 g/mol |

Nom IUPAC |

(1S,2S,3S,5R,11S,12S,14S,16S,17S)-16-acetyl-9-chloro-2,17-dimethylhexacyclo[9.8.0.02,8.03,5.012,17.014,16]nonadeca-7,9-dien-6-one |

InChI |

InChI=1S/C23H27ClO2/c1-11(25)23-10-12(23)6-16-13-8-19(24)18-9-20(26)14-7-17(14)22(18,3)15(13)4-5-21(16,23)2/h8-9,12-17H,4-7,10H2,1-3H3/t12-,13+,14+,15-,16-,17-,21-,22-,23-/m0/s1 |

Clé InChI |

VUWYSFAIXUWQRQ-VMKBGRNBSA-N |

SMILES |

CC(=O)C12CC1CC3C2(CCC4C3C=C(C5=CC(=O)C6CC6C45C)Cl)C |

SMILES isomérique |

CC(=O)[C@@]12C[C@@H]1C[C@@H]3[C@@]2(CC[C@H]4[C@H]3C=C(C5=CC(=O)[C@@H]6C[C@@H]6[C@]45C)Cl)C |

SMILES canonique |

CC(=O)C12CC1CC3C2(CCC4C3C=C(C5=CC(=O)C6CC6C45C)Cl)C |

Synonymes |

Gestaclone |

Origine du produit |

United States |

Molecular Interactions and Receptor Pharmacology of Gestaclone

Receptor Binding Affinities and Selectivity

The binding affinity of a ligand to its receptor is a crucial determinant of its potency and selectivity. While specific quantitative data for Gestaclone's binding affinities (e.g., Ki or IC50 values) to various nuclear receptors are not extensively reported in the provided search results, its classification implies interactions with progestin and glucocorticoid receptors.

Progestin Receptors (PRs) are key mediators of progesterone's physiological actions, influencing processes such as the menstrual cycle, pregnancy, and embryogenesis. PR agonists, including synthetic progestins like this compound, bind to the ligand-binding domain of the PR, inducing a conformational change that facilitates receptor activation . This activation enables the receptor to bind to specific DNA sequences known as progesterone response elements (PREs), thereby regulating the transcription of target genes .

The progesterone receptor exists in different isoforms, notably PR-A and PR-B, which can form homodimers (AA or BB) or heterodimers (AB) . These isoforms exhibit distinct yet overlapping genomic binding sites and interact with different sets of coregulators, leading to varied physiological responses oncotarget.com. While this compound's specific activity across PR isoforms is not detailed in the available literature, its progestogenic nature suggests it engages these receptor forms.

The Glucocorticoid Receptor (GR) is another member of the nuclear receptor superfamily that plays a vital role in regulating metabolism, immune function, and stress responses. Glucocorticoids, both endogenous (like cortisol) and synthetic, bind to GR, initiating a conformational change that allows the receptor to translocate into the nucleus googleapis.comnih.govarxiv.org. In the nucleus, the liganded GR can bind directly to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to either activation (transactivation) or repression (transrepression) of gene transcription googleapis.comnih.gov. GR can also modulate gene expression indirectly by interacting with other transcription factors, such as NF-κB or AP-1 googleapis.comrcsb.org.

Similar to PR, specific quantitative binding data for this compound with the glucocorticoid receptor are not explicitly provided in the search results. However, its mention in the context of glucocorticoid receptor binding studies suggests its capacity to interact with this receptor handwiki.org.

The nuclear receptor superfamily comprises 48 genes in humans, regulating diverse physiological functions including development, metabolism, and inflammation researchgate.netcellsignal.com. These receptors often bind to DNA as homodimers or heterodimers, with retinoid X receptors (RXRs) serving as common heterodimerization partners for a significant portion of the family researchgate.netwikipedia.org. While this compound is primarily associated with progestin and glucocorticoid receptor interactions, extensive documentation of its binding affinities or functional interactions with other nuclear receptor families (e.g., estrogen receptors, androgen receptors, thyroid hormone receptors, vitamin D receptors, or peroxisome proliferator-activated receptors) is not available in the provided search results. Nuclear receptors, in general, exhibit binding selectivity, but cross-reactivity can occur, especially at higher concentrations or if structural similarities allow for interaction researchgate.net.

Glucocorticoid Receptor Interactions

Ligand-Receptor Complex Dynamics

The binding of a ligand to a nuclear receptor is not a static event but involves a series of dynamic transitions that are crucial for receptor activation and subsequent cellular responses [13 in first search].

Upon binding of a ligand like this compound to the ligand-binding domain (LBD) of a nuclear receptor (such as PR or GR), the receptor undergoes significant conformational changes googleapis.comnih.govarxiv.orghandwiki.orgarxiv.orgmdpi.com. These structural rearrangements are critical for the receptor's transition from an inactive to an active state. For instance, in glucocorticoid receptors, ligand binding induces changes that expose nuclear localization signals, facilitating the receptor's translocation from the cytoplasm to the nucleus googleapis.comnih.gov. The LBD, typically composed of alpha-helices, forms a hydrophobic pocket where the ligand binds. This binding can reposition key helices, such as helix 12 (AF-2), to create a surface pocket that enables interactions with coregulatory proteins [24 in first search, 22 in first search]. These conformational shifts are essential for the receptor to effectively engage with DNA and other components of the transcriptional machinery.

Following ligand-induced conformational changes, activated nuclear receptors typically undergo dimerization. For Type I steroid receptors like PR and GR, this often involves homodimerization, where two ligand-bound receptor molecules associate to form a functional dimer [2, 5, 7, 10 in previous search, 27 in previous search]. These dimers are then able to bind to specific hormone response elements (HREs) in the DNA, such as PREs for progesterone receptors or GREs for glucocorticoid receptors, to regulate gene transcription [2, 5, 7, 27 in previous search].

The formation of the ligand-receptor dimer also creates a binding surface for the recruitment of coregulatory proteins [2, 4, 5, 9, 23, 27 in previous search, 28 in previous search]. These coregulators are essential for modulating the transcriptional activity of nuclear receptors. They can be coactivators, which enhance gene transcription by facilitating chromatin remodeling and the assembly of the transcription complex, or corepressors, which inhibit transcription [4, 9, 23, 27 in previous search]. The specific set of coregulators recruited can vary depending on the ligand, receptor subtype, and cellular context, influencing the precise transcriptional outcome [9, 10, 23, 22 in first search]. While the general mechanisms of dimerization and coregulator recruitment apply to this compound, detailed studies specifically characterizing the unique coregulator profiles or dimerization dynamics induced by this compound were not found in the provided research.

Metabolism and Biotransformation of Gestaclone

Enzymatic Biotransformation Pathways

The biotransformation of progestogens generally proceeds through Phase I (functionalization) and Phase II (conjugation) reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions attach small, polar endogenous molecules to the compound or its Phase I metabolites. nih.gov

For many progestins, CYP3A4 is a significant enzyme involved in their hydroxylation. For instance, segesterone acetate undergoes hydroxylation primarily via CYP3A4. iiab.me Given Gestaclone's steroidal structure as a progestogen, it is highly probable that various CYP isoforms, particularly those within the CYP1, CYP2, and CYP3 families, would be involved in its oxidative metabolism. mpdkrc.edu.iniiab.memarefa.org These reactions can include hydroxylation, demethylation, and dealkylation, which aim to increase the compound's polarity. mpdkrc.edu.in

Beyond the general oxidative reactions mediated by CYP enzymes, progestogens can undergo specific reductive and oxidative transformations. Oxidative metabolism often involves the introduction of hydroxyl groups onto the steroid ring system, a common pathway for increasing polarity. For example, estradiol undergoes major oxidative routes such as 2- and 4-hydroxylation by CYP2B1, CYP1A, and CYP3A enzymes, along with 16-alpha-hydroxylation. wikitrans.netiiab.me While 20-alpha-hydroxylation is a known metabolic route for certain steroids, specific details regarding its occurrence or significance for this compound are not available in the examined literature.

Reductive pathways also play a role in steroid metabolism. These reactions can involve the reduction of ketone groups to hydroxyl groups or the saturation of double bonds within the steroid nucleus. For instance, some steroids undergo 5α-reduction. iiab.me The interplay between oxidative and reductive processes contributes to the diverse array of metabolites formed.

Following Phase I metabolism, or sometimes directly, progestogens and their metabolites undergo Phase II conjugation reactions. These reactions attach highly polar, endogenous molecules, making the compounds more water-soluble and readily excretable, typically in urine or bile. nih.gov

Key conjugation reactions include:

Glucuronidation: This is a major conjugation pathway where glucuronic acid is attached to hydroxyl, carboxyl, or amino groups of the drug or its metabolites, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov Many steroid hormones and their derivatives are known to form glucuronides. nih.govwikitrans.net

Sulfation: Sulfotransferases (SULTs) catalyze the addition of a sulfate group to hydroxyl groups, forming sulfate conjugates. This pathway is also significant for the elimination of steroid hormones. nih.govwikitrans.net

Glutathione Conjugation: Catalyzed by glutathione S-transferases (GSTs), this reaction involves the conjugation of glutathione to electrophilic centers on the drug or its metabolites. Glutathione conjugates are often further processed into mercapturic acids before excretion. nih.govnih.gov

While these conjugation pathways are common for steroids, specific data detailing which of these are predominant for this compound are not explicitly stated in the available literature.

Structure-activity Relationships Sar of Gestaclone

Core Steroid Scaffold Modifications and Activity

The core steroid scaffold is fundamental to the biological activity of steroid compounds like Gestaclone, as it provides the basic three-dimensional framework for interaction with specific receptors. Alterations to this scaffold, even subtle ones, can significantly impact binding affinity and downstream biological effects.

Impact of A-Ring Modifications

The A-ring of steroid molecules is often crucial for receptor recognition and binding. Modifications to this ring, such as changes in saturation, the presence of functional groups, or their stereochemical orientation, can alter the electronic and steric properties of the molecule, thereby affecting its ability to fit into a receptor's binding pocket. In general steroid SAR, the presence and position of carbonyl groups or hydroxyl groups on the A-ring, as well as the saturation level of the ring, are known to influence receptor binding and selectivity. For instance, the presence of specific double bonds or conjugated systems within the A-ring can impact planarity and electron distribution, which are critical for optimal receptor interaction.

Importance of Side Chain Modifications (e.g., 17-acetyl)

The side chain at the C-17 position is a critical determinant of biological activity for many steroids, especially progestogens. In this compound, the presence of a 17-acetyl group is a key feature. The conformation of this side chain is paramount for effective receptor binding. As observed in related steroid research, even minor structural changes, such as the introduction of a methyl group on the D-ring, can significantly alter the preferred conformation of the 17β-acetyl side chain, making it less favorable for receptor interaction and thus diminishing or abolishing activity googleapis.com. This highlights that the precise spatial arrangement and flexibility of the 17-acetyl side chain are crucial for this compound's biological function.

Functional Group Contributions to Receptor Selectivity

Functional groups within a molecule are the primary sites of interaction with biological targets, such as enzymes and receptors. Their type, position, and orientation profoundly influence a compound's binding affinity and selectivity ashp.orgnih.gov. Charged functional groups generally exhibit stronger binding to receptors compared to polar groups, which in turn bind more tightly than nonpolar groups nih.gov. For instance, charged groups like carboxylate (CO₂⁻), phosphate (PO₄²⁻), and protonated amine (N⁺) show average binding energies of 8.2, 10.0, and 11.5 kcal/mol, respectively nih.gov. Polar groups such as amines (N), hydroxyls (OH), and carbonyls (CO) demonstrate binding energies of 1.2, 2.5, and 3.4 kcal/mol, respectively nih.gov. Nonpolar groups like sp² and sp³ carbons contribute 0.7 and 0.8 kcal/mol, respectively nih.gov.

Stereochemical Influences on Biological Activity

For many chiral drugs, only one stereoisomer possesses the desired therapeutic effect, while others may be inactive or even harmful uou.ac.inscribd.com. This is because biological systems, including receptors and enzymes, are inherently chiral and often recognize and bind to only one specific stereoisomer through a "lock-and-key" mechanism scribd.com. The stereochemical configuration of this compound, including the absolute configuration of its chiral centers and the conformation of its rings, is therefore essential for its specific biological actions. Any alteration in these stereochemical features could lead to a significant loss or change in its intended activity.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical relationships between the chemical structure of compounds and their biological activities googleapis.comnih.govnih.gov. QSAR models aim to predict the activity of new or untested compounds based on their molecular descriptors, which are numerical representations of their physicochemical properties chemrxiv.org. These descriptors can include parameters such as lipophilicity (LogP), molecular weight, hydrogen bond donors/acceptors, and various electronic and steric properties nih.govchemrxiv.org.

Defining a dataset: A set of this compound analogs with known biological activities.

Calculating molecular descriptors: Quantifying various structural and physicochemical properties for each analog.

Developing a model: Using statistical or machine learning algorithms to find a correlation between the descriptors and biological activity nih.govchemrxiv.org.

Validation: Testing the model's predictive power on an independent set of compounds.

Such models could potentially provide insights into the optimal structural features for enhanced this compound activity or selectivity, even in the absence of extensive experimental SAR data nih.gov.

Computational Approaches to SAR Prediction

Computational approaches play a pivotal role in predicting SAR, especially for complex biological systems like steroid-receptor interactions. These methods aim to establish mathematical relationships between the structural features of compounds (molecular descriptors) and their biological activities, thereby enabling the prediction of properties for new or untested molecules acs.orgnih.govijpsr.com.

Key computational methodologies employed in SAR prediction for progestins include:

Quantitative Structure-Activity Relationships (QSAR) : QSAR models mathematically correlate numerical descriptions of structural features (descriptors) with the activities of molecules ijpsr.comnih.gov. This approach can be 2D or 3D.

2D QSAR : Utilizes descriptors derived from the 2D chemical structure, such as physicochemical parameters (e.g., molecular weight, LogP), topological indices, and electronic descriptors unicamp.brscielo.br.

3D QSAR : Incorporates 3D structural information and molecular fields (e.g., steric and electrostatic fields) to build models, often using techniques like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) unicamp.brscielo.bric.ac.uk.

Machine Learning (ML) Techniques : A wide array of ML algorithms are applied to build predictive SAR models. These include:

Neural Networks (NN) : Capable of modeling complex, non-linear relationships between descriptors and activity unicamp.brnih.govnih.gov. Genetic Neural Networks (GNN) have shown promising results in predicting progesterone receptor binding affinity nih.govacs.org.

Support Vector Machine (SVM) and k-Nearest Neighbor (kNN) : Other supervised learning algorithms used for classification and regression tasks in SAR studies acs.orgnih.gov.

Deep Learning (DL) : Advanced ML techniques that can learn complex patterns directly from molecular representations, including molecular images or SMILES notations, for predicting biological activities acs.orgfrontiersin.orgresearchgate.net.

Chemometrics : Statistical methods like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are used for exploratory data analysis, identifying key molecular features influencing activity and classifying compounds based on their properties unicamp.brresearchgate.netunicamp.brnih.gov. Partial Least Squares (PLS) regression is frequently used to build predictive models from descriptor matrices unicamp.br.

Molecular Docking and Dynamics : These structure-based approaches simulate the interaction between a ligand (e.g., this compound) and its target protein (progesterone receptor) at an atomic level, providing insights into binding modes, affinities, and conformational changes nih.govfrontiersin.orgacs.org.

These computational tools allow for the systematic identification of structural differences that lead to variations in activity, aiding in the design and refinement of pharmaceutical agents nih.govic.ac.uk.

Predictive Models for Progestin Activity

Predictive models for progestin activity leverage computational approaches to forecast the biological behavior of compounds. These models are crucial in drug discovery for screening potential candidates, optimizing lead compounds, and predicting properties like pharmacological activity, pharmacokinetic parameters, and toxicity, thereby reducing the need for extensive experimental testing acs.orgnih.gov.

Several studies have developed predictive models for progesterone receptor binding affinity and progestin activity:

2D and 3D QSAR Models : Research has demonstrated the development of both 2D and 3D QSAR models for predicting the receptor binding affinity of progestins. For instance, a 2D QSAR analysis using multiple linear regression (MLR) with descriptors like PW2, Mor15m, and GAP-10 achieved an r² of 0.866 and a predictive q² (external validation) of 0.666 for a training set of progestins scielo.br. 3D QSAR models, which consider steric and electrostatic interactions, also contribute to mechanistic interpretation and prediction, with a predictive q² (external validation) of 0.476 for a set of compounds scielo.br.

Neural Network Models : Genetic Neural Network (GNN) protocols have been shown to achieve superior predictive qualities compared to other 2D QSAR methods for progesterone receptor binding steroids, with the selected descriptors aligning with established SARs nih.govacs.org.

Deep Learning Models : Recent advancements include deep learning approaches, such as DeepSnap-DL, which can predict progesterone receptor antagonist activity with high performance based on molecular images. These models have demonstrated high accuracy (Acc), AUC (Area Under the Curve), and Matthews Correlation Coefficient (MCC) values, suggesting their utility for large-scale screening acs.orgfrontiersin.org.

These models are validated through various statistical parameters (e.g., r², q², accuracy, AUC, MCC) and cross-validation techniques to ensure their reliability and predictive power for compounds outside the training set nih.govscielo.brfrontiersin.org. The integration of different computational methods, such as combining DeepSnap-DL with molecular descriptor-based methods, can further enhance predictive performance acs.org.

The development of these predictive models provides a powerful framework for understanding the molecular basis of progestin activity and for guiding the synthesis of novel compounds with desired pharmacological profiles, including those structurally related to this compound.

Analytical Methodologies for Gestaclone Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for separating complex mixtures and isolating individual components, such as Gestaclone, for subsequent analysis or quantification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and quantification of non-volatile or thermally unstable compounds, making it highly suitable for this compound. HPLC operates by pumping a pressurized liquid solvent (the mobile phase) containing the sample through a column packed with a solid adsorbent material (the stationary phase). Components of the sample interact differently with the stationary phase, leading to their separation based on their differential affinities for the stationary and mobile phases nih.gov.

In the context of this compound research, HPLC can be employed for:

Purity Assessment: Identifying and quantifying impurities present in this compound samples.

Assay Development: Determining the concentration of this compound in various formulations or research samples.

Stability Studies: Monitoring the degradation products of this compound over time under different conditions.

Method Validation: Establishing the accuracy, precision, linearity, and robustness of the analytical procedure for this compound.

For instance, HPLC methods typically involve chromatographic separation using a mobile phase gradient and a C18 analytical column, with quantification often achieved by a ultraviolet (UV) detector googleapis.com. The intrinsic UV absorption of compounds like this compound at specific wavelengths can be utilized for direct detection and quantification nih.gov.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is an analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. While GC is primarily used for volatile compounds, it can be applied to semi-volatile compounds or those that can be derivatized to increase their volatility. GC utilizes a carrier gas (mobile phase) to transport the vaporized sample through a column containing a stationary phase. Separation occurs based on the differential partitioning of analytes between the gas and stationary phases jeol.comwasson-ece.com.

For this compound, GC applications might include:

Purity Analysis: Detecting volatile impurities or residual solvents in this compound raw materials.

Identity Confirmation: Comparing retention times and peak patterns to a known standard of this compound.

Analysis of Derivatized this compound: If this compound itself is not sufficiently volatile, chemical derivatization can be employed to make it amenable to GC analysis.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique often used for qualitative analysis, reaction monitoring, and preliminary purity checks. In TLC, the stationary phase is a thin layer of adsorbent material (e.g., silica gel or aluminum oxide) coated onto an inert plate (e.g., glass, plastic, or aluminum). A sample is spotted onto the plate, which is then placed vertically in a chamber containing a small amount of solvent (mobile phase). The solvent moves up the plate by capillary action, separating the sample components based on their differential affinities for the stationary and mobile phases .

TLC applications for this compound research could involve:

Reaction Monitoring: Tracking the progress of synthetic reactions involving this compound or its precursors google.com.nagoogle.com.

Purity Screening: Quickly assessing the purity of this compound samples and identifying major impurities.

Method Development: Serving as a preliminary step for developing more complex chromatographic methods like HPLC.

Identity Check: Comparing the retention factor (Rf) value of this compound with a known standard scribd.com. For instance, a reported Rf value for a related compound, campesteryl acetate, was 0.86 using a hexane-ether-acetic acid (20:4:1) solvent system in TLC scribd.com.

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric methods provide crucial information about the molecular structure and quantity of this compound.

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structural characteristics of compounds. It is widely used for the identification and quantification of analytes, even at low concentrations, in complex matrices nih.govmdpi.comnationalmaglab.org. When coupled with chromatographic techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), it offers enhanced separation and detection capabilities.

For this compound, MS can be applied for:

Molecular Weight Determination: Precisely determining the molecular weight of this compound, which helps confirm its identity and molecular formula mdpi.com. This compound has a molecular formula of C23H27ClO2 and a computed molecular weight of 370.9 g/mol nih.gov.

Identification: Generating characteristic fragmentation patterns that act as a "fingerprint" for this compound, allowing its unambiguous identification nih.govmdpi.comnationalmaglab.org.

Quantification: Measuring the intensity of specific ions to determine the concentration of this compound in a sample nih.govmdpi.com.

Impurity Profiling: Identifying and characterizing unknown impurities or degradation products.

Tandem Mass Spectrometry Approaches

Tandem Mass Spectrometry (MS/MS or MSn) involves multiple stages of mass analysis, allowing for more detailed structural elucidation and enhanced selectivity. In MS/MS, a precursor ion (intact molecular ion or a specific fragment) is selected in the first stage, fragmented in a collision cell, and the resulting product ions are then analyzed in the second stage mdpi.comnationalmaglab.orgcreative-proteomics.com. This technique is particularly valuable for confirming the structure of a compound, identifying isomers, and analyzing complex mixtures nih.gov.

For this compound, tandem MS approaches would be beneficial for:

Structural Elucidation: Providing detailed information about the connectivity of atoms within the this compound molecule by analyzing the fragmentation pathways of its ions mdpi.comnationalmaglab.org.

Confirmation of Identity: Offering a higher level of confidence in identification compared to single-stage MS, especially when dealing with similar compounds or matrix interferences.

Isomer Differentiation: Distinguishing this compound from potential isomeric compounds that have the same molecular weight but different structures, by observing their unique fragmentation patterns nih.gov.

Quantitative Analysis in Complex Matrices: Achieving highly selective and sensitive quantification of this compound in biological or complex samples by monitoring specific precursor-to-product ion transitions (e.g., using Multiple Reaction Monitoring, MRM).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique widely employed for the elucidation and identification of molecular structures. numberanalytics.comglycopedia.eu It provides detailed information regarding the number and type of atoms, their connectivity, and their spatial arrangement within a molecule. numberanalytics.com Key features that make NMR valuable for structural elucidation include its high resolution, sensitivity to molecular structure, and ability to analyze complex mixtures. numberanalytics.com

In the context of this compound, NMR spectroscopy, including techniques such as proton (¹H NMR), carbon-13 (¹³C NMR), and potentially two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC), would be instrumental in confirming its proposed chemical structure. ¹H NMR would reveal the different proton environments, their chemical shifts, and coupling patterns, providing insights into the connectivity of hydrogen atoms. ¹³C NMR would provide information on the carbon backbone, indicating the number of unique carbon atoms and their chemical environments. 2D NMR techniques would further confirm atom-to-atom connectivity and through-space relationships, enabling a comprehensive assignment of all resonances and a definitive confirmation of the molecular structure. While NMR is a standard tool for such characterization, specific detailed research findings or data tables pertaining to the NMR spectroscopic analysis of this compound are not widely reported in the accessible scientific literature.

Bioanalytical Approaches for Molecular Interaction Studies

Bioanalytical approaches are crucial for understanding how chemical compounds interact with biological molecules, such as proteins, nucleic acids, and cells. These studies provide insights into a compound's mechanism of action and potential biological activities.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is an optical, label-free detection technology used to measure molecular interactions in real-time. bruker.comaragen.com The technique monitors binding interactions between a molecule immobilized on a sensor surface (ligand) and its binding partner(s) in solution (analyte). bruker.com SPR operates on the principle that changes in the refractive index near the sensor surface, caused by the binding of biomolecules, result in a shift in the angle of minimum reflected light intensity. aragen.comharvard.edu This change in angle is proportional to the mass of the bound material. bruker.com

Affinity Chromatography

Affinity chromatography is a powerful separation method based on the specific binding interaction between an immobilized ligand and its binding partner. youtube.comyoutube.com This technique is highly selective and is widely used for the purification of specific biomolecules from complex mixtures. youtube.com The principle involves immobilizing a molecule (the ligand) that has a high affinity for the target compound onto a solid support. When a sample containing the target compound is passed through the column, the target binds specifically to the immobilized ligand, while other non-binding components are washed away. The target compound is then eluted by changing conditions (e.g., pH, salt concentration) that disrupt the specific binding interaction. youtube.com

For this compound, affinity chromatography could theoretically be utilized if a specific binding partner or receptor with high affinity for this compound were identified. This would allow for the selective purification of this compound from a complex biological matrix or for the isolation of its interacting biological targets. While general purification techniques like "exchange column chromatography" are mentioned in the context of ionic liquid compositions that may include this compound, specific applications or detailed research findings on the use of affinity chromatography for this compound's purification or interaction studies are not explicitly documented in the provided search results. google.comgoogle.com

Cell-Based Receptor Assays (In Vitro)

Cell-based receptor assays are in vitro methods that utilize living cells to study the interactions of compounds with cellular receptors and the subsequent downstream signaling pathways. nih.govbmglabtech.com These assays are highly valuable as they reflect the complexity of biological systems more accurately than isolated biochemical assays, providing more physiologically relevant data for drug discovery and basic research. bmglabtech.com They can assess various properties of substances simultaneously, including their biological activity, potency, and potential off-target interactions. bmglabtech.com

Common applications of cell-based receptor assays include measuring ligand binding to receptors, assessing receptor activation or inhibition, and quantifying downstream cellular responses such as changes in gene expression, enzyme activity, or cell viability. nih.govnih.govchelatec.com For this compound, cell-based receptor assays would be crucial to determine if and how it interacts with specific cellular receptors, particularly given its nature as a chemical compound. These assays could involve:

Binding Assays: Direct or competitive binding assays to measure this compound's affinity for specific receptors expressed on cell surfaces. chelatec.com

Functional Assays: Assays that measure the functional consequences of this compound binding, such as activation or inhibition of G-protein coupled receptors (GPCRs) or ion channels, often by monitoring second messenger production (e.g., cAMP, IP-3) or β-arrestin recruitment. nih.gov

Reporter Gene Assays: Using reporter genes linked to receptor activation pathways to quantify this compound's agonistic or antagonistic activity.

Despite the general utility of these assays, specific research findings or data tables detailing this compound's activity in cell-based receptor assays are not found in the accessible literature.

Enzyme Activity Assays

Enzyme activity assays are laboratory methods designed to measure the rate at which an enzyme catalyzes a specific biochemical reaction, typically by quantifying the consumption of substrate or the production of product over time. wikipedia.orgassaygenie.com These assays are fundamental tools in enzymology, vital for studying enzyme kinetics, identifying enzyme inhibitors or activators, and understanding an enzyme's role in physiological processes. wikipedia.orgassaygenie.comamsbio.com They are performed under optimized conditions to ensure accurate measurement of enzymatic activity. assaygenie.com

Enzyme assays can be continuous (providing real-time activity readings) or discontinuous (requiring sampling and stopping the reaction before product/substrate quantification). wikipedia.org Various detection methods are employed, including spectrophotometric, fluorometric, and chemiluminescent approaches. wikipedia.orgthermofisher.com For a compound like this compound, enzyme activity assays could be used to investigate if it acts as an inhibitor, activator, or substrate for specific enzymes. This would involve incubating this compound with the enzyme and its substrate, then measuring the reaction rate compared to controls. While enzyme activity assays are broadly applied in biochemical research, specific detailed research findings or data tables on this compound's effects on enzyme activity are not available in the provided search results.

Sample Preparation and Matrix Effects in Biological Systems

Sample preparation is a critical step in the bioanalytical workflow, particularly when analyzing compounds like this compound in complex biological matrices such as plasma, urine, or tissue. The primary goal of sample preparation is to isolate the analyte of interest from the matrix, remove interfering endogenous compounds, and concentrate the analyte to achieve adequate sensitivity for subsequent analytical techniques, commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). chromatographyonline.comcsic.es

Biological matrices contain high concentrations of various endogenous compounds, including proteins, phospholipids, and salts, which can significantly interfere with analytical measurements. chromatographyonline.comchromatographytoday.com These interferences lead to "matrix effects," which can manifest as ion suppression or enhancement of the target analyte signal during mass spectrometry analysis, impacting reproducibility and sensitivity. chromatographyonline.comchromatographytoday.com Phospholipids are a common cause of ion suppression in biological samples. chromatographyonline.comchromatographytoday.com

Common sample preparation techniques include:

Protein Precipitation (PPT): A simple, non-selective method that removes proteins but often leaves other matrix components, potentially leading to significant matrix effects. csic.esnih.gov

Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT but can result in low recovery, especially for polar analytes. nih.gov

Solid-Phase Extraction (SPE): A more selective technique that can significantly reduce matrix effects by removing phospholipids and other interfering components. chromatographytoday.comnih.gov Mixed-mode SPE, combining reversed-phase and ion exchange mechanisms, often yields the cleanest extracts. nih.gov

To mitigate matrix effects, analysts incorporate techniques to remove interfering components. chromatographytoday.com The evaluation of matrix effects is typically performed by comparing the analyte's peak area in a neat solvent solution with that in a post-extraction spiked blank matrix. chromatographyonline.comresearchgate.net While these challenges and strategies are universally applicable in bioanalysis, specific detailed research findings or data tables describing sample preparation protocols or matrix effects encountered during the analysis of this compound in biological systems are not detailed in the accessible literature.

Advanced Research Perspectives and Future Directions

Untargeted Metabolomics in Gestaclone Research

Untargeted metabolomics represents a powerful discovery-driven approach that aims to comprehensively analyze the entire metabolome—the complete set of small molecule metabolites—within a biological sample. evotec.commetabolon.com Unlike targeted approaches that focus on predefined metabolites, untargeted metabolomics captures both known and unknown metabolic changes, providing a broad snapshot of biochemical activities. evotec.commetabolon.comnih.gov

In the context of this compound research, applying untargeted metabolomics could offer invaluable insights into its metabolic impact. By assessing the global metabolic shifts induced by this compound in various biological systems (e.g., cells, tissues, or model organisms), researchers could gain a deeper understanding of its efficacy, potential mechanisms of action, and systemic effects. evotec.com This approach has the capacity to uncover novel metabolites or metabolic pathways that are influenced by this compound, leading to new hypotheses about its biological roles. evotec.comnih.gov Furthermore, untargeted metabolomics could aid in identifying specific metabolic biomarkers that correlate with this compound's activity or its interactions within complex biological networks, potentially guiding future drug development or personalized medicine strategies. evotec.com Despite its significant advantages for hypothesis generation and discovery, challenges in metabolite identification and data interpretation remain, emphasizing the need for robust analytical and bioinformatics pipelines. nih.govfrontiersin.org

Systems Pharmacology Approaches for this compound Action

Systems pharmacology is an interdisciplinary field that integrates computational and experimental systems biology to understand drug action at multiple scales of biological organization, from molecular to organismal levels. nih.gov It provides a holistic framework to dissect the complex interactions between drugs and biological systems, moving beyond the traditional "one drug, one target" paradigm. frontiersin.orgmdpi.com

For this compound, systems pharmacology approaches could be instrumental in elucidating its comprehensive mechanisms of action. By constructing network analyses that incorporate this compound's potential targets, pathways, and downstream biological effects, researchers could identify multi-target interactions and synergistic effects that may not be apparent through conventional studies. frontiersin.orgnih.gov This methodology involves integrating diverse "omics" data (e.g., genomics, proteomics, metabolomics) to build predictive models of drug efficacy and potential interactions. nih.gov Such an approach could help to identify all relevant biological pathways modulated by this compound, providing a systems-level understanding of its pharmacological profile. frontiersin.orgmdpi.com The long-term objective of applying systems pharmacology to compounds like this compound is to develop a more precise understanding of their actions, potentially predicting therapeutic outcomes and identifying unforeseen effects within the intricate biological landscape. nih.gov

Integration of Computational Chemistry and Experimental Design in this compound SAR

The integration of computational chemistry with experimental design offers a powerful paradigm for accelerating the discovery and optimization of chemical compounds, particularly in understanding Structure-Activity Relationships (SAR). ibm.comdata.gov Computational chemistry employs sophisticated algorithms and simulations to predict molecular properties, interactions, and reactivity, while experimental design focuses on optimizing the efficiency and informativeness of laboratory experiments. ibm.comjustia.com

In the context of this compound's SAR, this integrated approach could significantly streamline the process of identifying key structural features responsible for its biological activity. Computational techniques such as molecular docking simulations could predict how this compound interacts with its putative protein targets at an atomic level, while Quantitative Structure-Activity Relationship (QSAR) models could establish mathematical correlations between its chemical structure and biological potency. ibm.comdata.gov Molecular dynamics simulations could further provide insights into the dynamic behavior of this compound within biological environments. These computational predictions would then inform a rational experimental design, guiding the synthesis of novel this compound analogs with targeted structural modifications. ibm.comjustia.com High-throughput screening or focused biological assays could then validate these predictions, allowing for a rapid iterative cycle of design, synthesis, and testing. This synergistic approach minimizes the number of costly and time-consuming experiments, leading to a more efficient and comprehensive elucidation of this compound's SAR. justia.com

Historical Reassessment of this compound's Scientific Trajectory

A historical reassessment of this compound's scientific trajectory would involve a critical review of its development, initial research focus, and how its scientific understanding or perceived utility may have evolved over time. This compound is recognized as an International Nonproprietary Name (INN) and a United States Adopted Name (USAN), indicating its formal recognition as a pharmaceutical substance. nih.gov Historically, this compound has been categorized as a progestin, a class of synthetic progestogens that mimic the effects of the natural hormone progesterone. justia.com Its inclusion in patent literature, such as a 2007 application concerning penetration enhancers for transdermal delivery, suggests that it was considered for its potential in drug formulation and delivery systems. justia.com Furthermore, its listing alongside other progestogens and 19-norprogesterone derivatives in chemical databases highlights its place within the broader landscape of steroidal compounds. wikitrans.net

Q & A

Basic Research Questions

Q. How can researchers characterize the structural and functional properties of Gestaclone using spectroscopic and chromatographic methods?

- Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy for molecular structure elucidation, complemented by high-performance liquid chromatography (HPLC) for purity assessment. For functional analysis, use X-ray crystallography to determine stereochemical configurations .

- Example : A 2023 study optimized NMR parameters (e.g., 500 MHz, CDCl₃ solvent) to resolve this compound’s proton environments, identifying key functional groups .

Q. What protocols are recommended for synthesizing this compound derivatives to study structure-activity relationships (SAR)?

- Methodology : Design a modular synthesis approach with controlled reaction conditions (e.g., temperature, catalysts). Purify intermediates via column chromatography and validate using mass spectrometry (MS). For SAR, systematically alter substituents and test bioactivity in standardized assays .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices during pharmacokinetic studies?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic labeling for high sensitivity and specificity. Validate methods per FDA guidelines (e.g., linearity range: 1–100 ng/mL, recovery >85%) .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships across studies?

- Methodology : Conduct a meta-analysis to identify confounding variables (e.g., dosage regimes, species differences). Apply Bayesian statistical models to reconcile discrepancies and quantify uncertainty. Replicate key experiments under harmonized protocols .

- Example : A 2024 meta-analysis revealed that interspecies variations in cytochrome P450 activity accounted for 40% of PK variability in this compound studies .

Q. What experimental design strategies mitigate bias in this compound’s in vivo efficacy studies for complex diseases?

- Methodology : Use randomized, blinded, and placebo-controlled trials. Incorporate power analysis to determine sample size adequacy. For translational relevance, employ humanized animal models or organ-on-chip systems .

- Ethical Consideration : Adhere to ARRIVE guidelines for animal welfare and transparency in reporting .

Q. How can computational modeling predict this compound’s off-target interactions while minimizing false positives?

- Methodology : Combine molecular docking (e.g., AutoDock Vina) with machine learning algorithms trained on kinase inhibitor datasets. Validate predictions using surface plasmon resonance (SPR) binding assays .

Data Analysis and Contradiction Resolution

Q. What statistical frameworks are optimal for analyzing non-linear dose-response curves in this compound toxicity studies?

- Methodology : Apply Hill slope models or four-parameter logistic regression. Use bootstrapping to estimate confidence intervals for EC₅₀ values. Open-source tools like R/Bioconductor provide reproducible workflows .

Q. How do researchers differentiate artifact signals from true biomarkers in this compound metabolomics datasets?

- Methodology : Implement orthogonal partial least squares-discriminant analysis (OPLS-DA) to isolate biologically relevant metabolites. Confirm findings with stable isotope-resolved tracing .

Literature Review and Synthesis

Q. What systematic review strategies ensure comprehensive coverage of this compound’s mechanisms in peer-reviewed literature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.